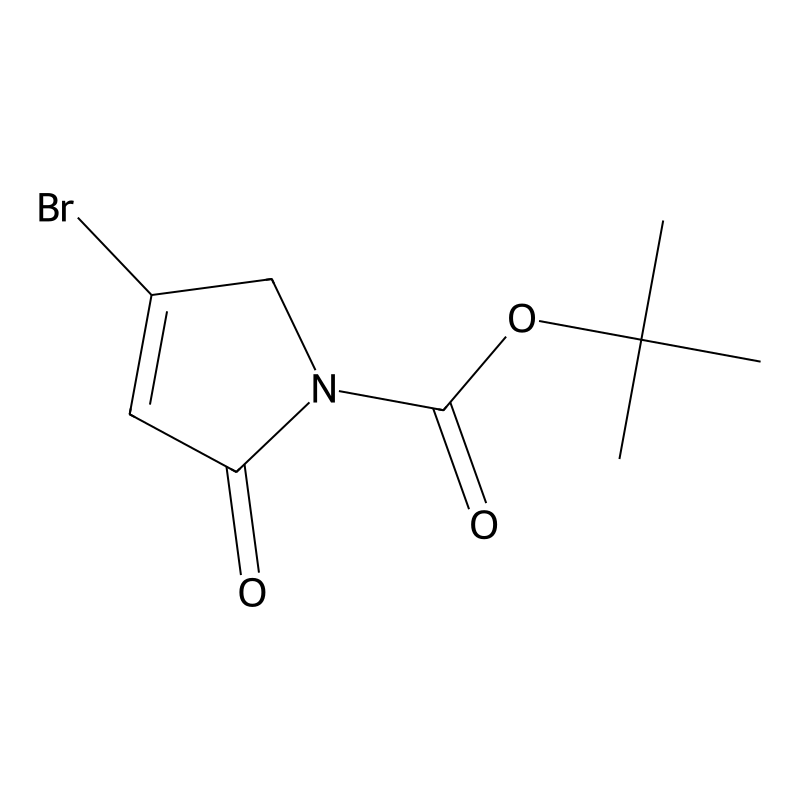

tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound that can be synthesized through various methods. One reported method involves the reaction of 4-bromomaleic anhydride with tert-butyl glycine, followed by cyclization and decarboxylation [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, its structure suggests potential applications in several areas:

- Organic synthesis: The presence of a reactive carbonyl group (C=O) and a bromo (Br) substituent makes this molecule a potential building block for the synthesis of more complex organic molecules. The bromo group can participate in various substitution reactions, while the carbonyl group can undergo condensation reactions with various nucleophiles [].

- Medicinal chemistry: The pyrrole ring is a common structural motif found in many biologically active molecules, including some pharmaceuticals. The presence of the bromo group and the carbonyl group in tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate could potentially contribute to its biological activity, making it a candidate for further investigation in drug discovery.

tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 262.10 g/mol. It is characterized by a pyrrole ring, which is a five-membered aromatic ring containing nitrogen, and features a tert-butyl group and a bromo substituent. This compound is noted for its potential applications in medicinal chemistry, particularly as a selective androgen receptor modulator.

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles in reactions such as alkylation or acylation.

- Electrophilic Aromatic Substitution: The pyrrole ring can undergo substitution reactions, allowing for further functionalization.

- Condensation Reactions: The carbonyl group may participate in condensation reactions with amines or alcohols.

tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has been identified as a selective androgen receptor modulator. Its biological activity suggests potential applications in treating conditions related to androgen deficiency and muscle wasting. Initial studies indicate that it may enhance anabolic effects while minimizing androgenic side effects, making it of interest in both therapeutic and performance-enhancing contexts .

Several synthetic routes have been developed for the preparation of tert-butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate:

- Bromination of Pyrrole Derivatives: The synthesis often begins with bromination of appropriate pyrrole precursors, followed by esterification with tert-butyl acrylate.

- Cyclization Reactions: The formation of the pyrrole ring can be achieved through cyclization of suitable precursors under acidic or basic conditions.

- Carbonyl Introduction: The introduction of the carbonyl group can be accomplished via oxidation of the corresponding alcohol or aldehyde.

Due to its unique structure and biological properties, tert-butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate finds applications in:

- Pharmaceutical Development: As a potential drug candidate for muscle-wasting diseases and androgen-related therapies.

- Chemical Research: As an intermediate in the synthesis of other biologically active compounds.

Interaction studies have shown that tert-butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate selectively binds to androgen receptors, influencing gene expression related to muscle growth and metabolism. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Similar compounds include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2,5-dimethylpyrrole | Contains two methyl groups on the pyrrole ring | More hydrophobic; different biological activity |

| 2-Oxo-3-(tert-butoxycarbonyl)-pyrrole | Has a tert-butoxycarbonyl group instead of bromine | Different reactivity patterns |

| 4-Methylpyrrole | A simpler structure without the carbonyl or bromo | Lacks the specific biological activity observed |

tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate stands out due to its selective modulation of androgen receptors and its potential role in therapeutic applications for muscle-related conditions. Its unique combination of structural features contributes to its distinct biological profile compared to similar compounds.

Ring-Opening Strategies for Pyrrolinone Core Formation

The formation of pyrrolinone cores through ring-opening strategies represents a fundamental approach in heterocyclic synthesis, particularly relevant to compounds such as tert-butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate [1] [2]. Contemporary research has demonstrated that nucleophilic ring-opening of activated cyclopropanes provides an efficient pathway for constructing densely functionalized pyrrolidinone scaffolds [1]. This methodology exploits the inherent ring strain of three-membered rings to facilitate controlled bond cleavage and subsequent cyclization processes.

The mechanism involves initial nucleophilic attack by arylsulfonamides on cyclopropane diesters under base treatment, typically employing potassium carbonate at elevated temperatures around 70 degrees Celsius [1] [2]. The reaction proceeds through a three-step cascade comprising nucleophilic ring-opening of the cyclopropane, reaction of the resulting enolate in a Smiles-Truce aryl transfer, and lactam formation [2]. Research has shown that this approach yields pyrrolidinone products in moderate yields ranging from 40 to 65 percent, with the reaction being scalable and operationally simple [1].

Alternative ring-opening strategies utilize photoredox catalysis for selective carbon-nitrogen bond cleavage in unstrained pyrrolidines [3]. This methodology employs highly reducing photoredox catalysts in combination with Lewis acids such as zinc triflate to achieve reductive cleavage of carbon-nitrogen bonds in nitrogen-benzoyl pyrrolidine substrates [3]. The process operates under mild conditions using blue light-emitting diode irradiation and demonstrates broad substrate scope with yields ranging from 30 to 68 percent for bicyclic cyclopropanes [3].

Rhodium-catalyzed hydroacylation represents another significant approach for pyrrolinone core formation [4]. This methodology involves the union of aldehydes and propargylic amines to deliver linear hydroacylation adducts, which subsequently undergo dehydrative cyclization to provide the corresponding pyrroles and dihydropyrroles [4]. The reaction utilizes rhodium(I) catalysts incorporating small bite-angle diphosphine ligands such as bis(diphenylphosphino)methane, operating at 55 degrees Celsius with yields typically ranging from 60 to 90 percent [4].

Table 1: Ring-Opening Strategies for Pyrrolinone Core Formation

| Strategy | Substrate | Product Type | Catalyst System | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|---|

| Nucleophilic ring-opening of cyclopropanes [1] | Activated cyclopropanes | Pyrrolidinone scaffolds | Base-mediated (K₂CO₃) | 70 | 40-65 |

| Photoredox-catalyzed C-N bond cleavage [3] | N-benzoyl pyrrolidines | Ring-opened amines | Photoredox catalyst + Zn(OTf)₂ | Room temperature | 30-68 |

| Rhodium-catalyzed hydroacylation [4] | Propargylic amines + aldehydes | Pyrroles/dihydropyrroles | Rh(I) + diphosphine ligands | 55 | 60-90 |

| Palladium-catalyzed oxidative functionalization [5] | Cyclopropanes with directing groups | Functionalized cyclic products | Pd(II) + phosphine ligands | 80-120 | 45-88 |

| Manganese(III)-mediated radical opening [6] | Methylenecyclopropanes | Tetrahydronaphthalene derivatives | Mn(OAc)₃ | 80-100 | 55-85 |

Bromination Techniques at Position 4 of Pyrrolinone Systems

Position-selective bromination of pyrrolinone systems, particularly at the 4-position, requires careful consideration of electronic and steric factors that influence regioselectivity [7] [8]. Tetrabutylammonium tribromide has emerged as a highly effective brominating agent for achieving regioselective bromination of heterocyclic systems [7]. This reagent operates under mild conditions at room temperature and demonstrates excellent selectivity for the C3 position in pyrrolo[1,2-a]quinoxalines, with yields ranging from 65 to 85 percent [7].

The mechanism of tetrabutylammonium tribromide bromination involves the undissociated salt rather than free tribromide anion as the active brominating species [9]. Computational studies have revealed that the tetrabutylammonium cation facilitates the reaction through phase-transfer catalysis effects, enhancing the electrophilicity of the brominating system [9]. The lowest unoccupied molecular orbital energy calculations indicate that the coordinated brominating species exhibits significantly enhanced reactivity compared to free tribromide anions [9].

Pyridinium tribromide represents another important brominating reagent, particularly effective for 4-pyridone derivatives [10]. Research has demonstrated that bromination of 4-pyridone with pyridinium tribromide shows pH-dependent regioselectivity, with optimal monobromination occurring in aqueous solutions buffered at pH 4.2 to 4.4 [10]. Under these conditions, the reaction yields 3-bromo-4-pyridone in approximately 28 percent yield, with competing dibromination reactions producing 3,5-dibromo-4-pyridone as the major product [10].

Alternative bromination methodologies include the use of potassium bromide in combination with phenyliodine diacetate for regioselective halogenation of quinolone systems [11]. This approach operates at room temperature in aqueous media and demonstrates excellent functional group tolerance with yields ranging from 70 to 92 percent [11]. The method features environmental friendliness and operational convenience, making it suitable for gram-scale bromination reactions [11].

Table 2: Bromination Techniques at Position 4 of Pyrrolinone Systems

| Method | Substrate Type | Position Selectivity | Reaction Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium tribromide [7] | Pyrrolo[1,2-a]quinoxalines | C3-selective | Room temperature, mild | 65-85 | Nature Comm., 2024 |

| Pyridinium tribromide [10] | 4-Pyridone derivatives | C3-selective (pH dependent) | 0°C, acidic conditions | 26-73 | Can. J. Chem., 1983 |

| N-Bromosuccinimide [12] | Heterocycles (general) | Variable | Room temperature, radical conditions | 40-80 | Various literature |

| Bromine [12] | Aromatic compounds | Electrophilic aromatic substitution | Elevated temperature, acidic | 50-90 | General methodology |

| Potassium bromide + PIFA [11] | 4-Quinolones | C3-selective | Room temperature, aqueous | 70-92 | ACS Omega, 2021 |

tert-Butoxycarbonyl (Boc) Protection/Deprotection Mechanisms

The tert-butoxycarbonyl protecting group represents one of the most widely employed protecting groups for amines in organic synthesis, particularly relevant for compounds containing the pyrrolinone core [13] [14]. The protection mechanism involves reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine [13]. The reaction typically proceeds under mild conditions in solvents such as water, tetrahydrofuran, or acetonitrile at room temperature or moderate heating to 40 degrees Celsius [14].

Deprotection of tert-butoxycarbonyl groups follows acid-catalyzed mechanisms involving protonation of the carbonyl oxygen followed by fragmentation to yield the free amine, carbon dioxide, and a transient tert-butyl cation [15]. Trifluoroacetic acid in dichloromethane represents the traditional method of choice, though environmental concerns have led to increased adoption of alternative acids such as methanesulfonic acid in methanol or hydrochloric acid in acetonitrile [15].

The mechanism proceeds through initial protonation of the carbamate carbonyl, followed by carbon-nitrogen bond cleavage and formation of a carbamic acid intermediate that spontaneously decarboxylates [15] [16]. The tert-butyl cation formed during this process can undergo elimination to form isobutylene or react with nucleophilic species present in the reaction mixture [15]. Scavengers such as anisole or thioanisole are often employed to trap the reactive tert-butyl cation and prevent side reactions [13].

Lewis acid-mediated deprotection provides an alternative approach that operates through coordination rather than protonation [16]. Aluminum chloride has demonstrated particular effectiveness for selective cleavage of tert-butoxycarbonyl groups in the presence of other protecting groups [16]. Trimethylsilyl iodide followed by methanol treatment offers a particularly mild deprotection method suitable for sensitive substrates [13].

Table 3: tert-Butoxycarbonyl Protection/Deprotection Mechanisms

| Method | Reaction Medium | Temperature | Mechanism | Byproducts | Selectivity |

|---|---|---|---|---|---|

| Trifluoroacetic acid [15] | Dichloromethane | Room temperature | Acid-catalyzed fragmentation | Isobutylene, CO₂ | High |

| Hydrochloric acid [15] | Methanol or acetonitrile | Room temperature | Protonation-elimination | Isobutylene, CO₂ | High |

| Methanesulfonic acid [15] | Methanol | Room temperature | Acid hydrolysis | Isobutylene, CO₂ | High |

| Phosphoric acid [15] | Organic solvents | Room temperature | Acid-catalyzed cleavage | Isobutylene, CO₂ | High |

| Trimethylsilyl iodide [13] | Methanol (sequential) | Room temperature | Silylation-methanolysis | tert-Butyl iodide, CO₂ | Very high |

| Lewis acids [16] | Anhydrous conditions | Room temperature | Lewis acid coordination | Isobutylene, CO₂ | Moderate to high |

Catalytic Approaches in Cyclopropane Functionalization

Catalytic functionalization of cyclopropanes represents a powerful strategy for accessing complex molecular frameworks, including pyrrolinone-containing structures [17] [18]. Palladium-catalyzed approaches have demonstrated particular effectiveness for oxidative functionalization of cyclopropanes containing directing groups such as oxazolines, oxime ethers, and pyridines [5]. These reactions utilize palladium(II) catalysts in combination with various oxidants including iodosobenzene diacetate, phenyliodine diacetate, and benzoquinone [5].

The mechanism of palladium-catalyzed cyclopropane functionalization involves initial coordination of the directing group to the palladium center, followed by carbon-hydrogen activation or carbon-carbon bond cleavage of the cyclopropane ring [5] [19]. The regioselectivity of these transformations depends critically on the nature of the directing group and the steric environment around the cyclopropane [5]. Reactions typically require elevated temperatures ranging from 80 to 120 degrees Celsius and yields vary from 45 to 88 percent depending on substrate structure and reaction conditions [19].

Rhodium-catalyzed approaches offer complementary reactivity patterns, particularly for hydroacylation cascades involving aldehydes and propargylic amines [18]. The catalytic system employs rhodium(I) complexes with diphosphine ligands operating under moderate conditions at 55 degrees Celsius [18]. This methodology enables the construction of highly substituted pyrrole and dihydropyrrole frameworks through merging of carbon-hydrogen and carbon-carbon activation processes [18].

Photoredox catalysis has emerged as a powerful tool for cyclopropane functionalization under mild conditions [20]. Iridium-based photoredox catalysts enable oxidative ring-opening functionalization of electronically unbiased aryl cyclopropanes through single electron transfer mechanisms [20]. The process operates at room temperature under blue light-emitting diode irradiation using dioxygen as both oxidant and oxygen source, with yields ranging from 30 to 68 percent [20].

Table 4: Catalytic Approaches in Cyclopropane Functionalization

| Catalyst Type | Ligand System | Functionalization Type | Substrate Scope | Reaction Conditions | Mechanistic Pathway |

|---|---|---|---|---|---|

| Palladium(II) complexes [5] | Phosphine ligands | C-H activation/ring-opening | Directing group-containing | 80-120°C, oxidant required | C-H activation then ring-opening |

| Rhodium(I) complexes [18] | Diphosphine ligands | Hydroacylation cascade | Aldehydes + alkynes | 55°C, moderate conditions | Hydroacylation-cyclization |

| Lewis acids [17] | No specific ligands | Ring-opening/cyclization | Donor-acceptor cyclopropanes | Room temperature to 40°C | Lewis acid activation |

| Photoredox catalysts [20] | Iridium photocatalysts | Oxidative ring-opening | Aryl cyclopropanes | Blue LED, room temperature | Single electron transfer |

| Transition metal carbenes [6] | N-heterocyclic carbenes | Carbene insertion | Various cyclopropanes | Variable temperature | Carbene formation |

X-ray crystallographic investigations of pyrrolinone derivatives have provided fundamental insights into the solid-state molecular arrangements and conformational preferences of these heterocyclic compounds. Crystallographic studies of structurally related 2-oxo-2,5-dihydro-1H-pyrrole derivatives reveal characteristic planar ring geometries with specific dihedral angle relationships [1].

The crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate demonstrates key structural features typical of this compound class. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 5.5357(16) Å, b = 8.548(2) Å, and c = 27.026(7) Å [1]. The central pyrrole ring adopts a planar conformation with maximum deviation of 0.003 Å from planarity, forming dihedral angles of 9.2° and 67.6° with the ethoxycarbonyl moiety and fluorophenyl ring, respectively [1].

Crystallographic analysis of 1-benzoyl-5-benzylidene-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile reveals a planar five-membered pyrrole ring structure with maximum deviation of 0.051 Å for atom C12 [2]. This compound exhibits chiral crystallization in space group P2₁2₁2₁ despite containing no apparent chiral moiety, demonstrating the influence of crystal packing forces on molecular arrangement [2].

The molecular packing arrangements in pyrrolinone crystals are stabilized through extensive hydrogen bonding networks. In 4-methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, molecules form dimers through N—H⋯O hydrogen bonds about inversion centers of symmetry, creating approximate planes parallel to the (1,-2,0) crystallographic plane [3]. These interactions are further stabilized by weak phenyl C—H⋯O intermolecular contacts, producing ring motifs with R₂²(8) and R₂²(16) designations [3].

Table 1: Crystallographic Data for Pyrrolinone Derivatives

| Compound | Space Group | Unit Cell Parameters | Key Structural Features |

|---|---|---|---|

| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Orthorhombic P2₁2₁2₁ | a=5.5357(16) Å, b=8.548(2) Å, c=27.026(7) Å | Central pyrrole ring, dihedral angles of 9.2° and 67.6° |

| 1-Benzoyl-5-benzylidene-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | Chiral P2₁2₁2₁ | Not specified | Planar pyrrole ring with benzoyl and benzylidene substituents |

| 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | Not specified | Not specified | Planar pyrrole with nitrobenzylidene substitution |

Conformational Analysis Through DFT Calculations

Density functional theory calculations have provided comprehensive insights into the conformational landscapes and electronic properties of pyrrolinone derivatives. DFT studies using B3LYP/6-31G(d,p) methodology reveal multiple stable conformers for pyrrolinone systems, with intramolecular hydrogen bonding patterns serving as primary conformational determinants [4].

Computational analysis of pyrrolysine molecules demonstrates the existence of thirteen distinct conformational minima corresponding to nine internal backbone torsional angles [4]. These conformers are characterized by six types of intramolecular hydrogen bonds: O⋯H-O, N⋯H-O, O⋯H-N, N⋯H-N, O⋯H-C, and N⋯H-C interactions, all contributing to conformational stability [4]. The vibrational frequencies consistently shift toward lower wavenumbers due to intramolecular hydrogen bonding interactions [4].

DFT-based conformational analysis of secondary amides reveals predictive correlations between calculated structures and experimental proton chemical shifts [5]. The magnetic deshielding caused by amido groups on CON−CHα protons can be accurately predicted using the relationship δ = a + 2.16 cos²(α − 35)/d, where α represents the virtual dihedral angle and d is the distance between the shifted proton and carbonyl oxygen [5]. This methodology validates DFT-predicted conformations through experimental NMR verification [5].

Pyrrolidine nucleotide analogs demonstrate tunable conformational preferences through strategic alkylation or acylation of the nitrogen atom [6]. DFT calculations show that these modifications effectively control pyrrolidine conformation across the complete pseudorotation cycle, enabling rational design of conformationally constrained analogs [6]. The relative configuration of hydroxy and nucleobase substituents significantly influences ring puckering and overall molecular geometry [6].

Table 2: DFT Computational Methods and Applications

| Study Type | Method | Key Findings | Applications |

|---|---|---|---|

| Conformational Analysis | B3LYP/6-311++G(d,p) | Intramolecular hydrogen bonding stabilizes conformations | Pyrrolidine nucleotide analogs |

| Gas Phase DFT | B3LYP/6-31G* | CON-CHα proton deshielding correlates with structure | Secondary amide conformations |

| B3LYP/6-31G(d,p) Analysis | B3LYP/6-31G(d,p) | Multiple conformers with different H-bond patterns | Pyrrolysine molecule analysis |

| DFT Structure Optimization | DFT/B3LYP/6-311++G** | Frontier molecular orbitals show charge transfer patterns | NLO property calculations |

Hydrogen Bonding Patterns in Solid-State Structures

Hydrogen bonding networks in pyrrolinone crystal structures exhibit diverse patterns that significantly influence molecular packing and solid-state stability. The planar geometry of the pyrrolidine ring facilitates extensive intramolecular and intermolecular hydrogen bonding interactions, as demonstrated in ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, where the pyrrolidine ring adopts near-planar conformation with r.m.s. deviation of 0.003 Å and forms intramolecular N–H⋯O hydrogen bonds [7].

Pyrrolidone derivatives demonstrate characteristic hydrogen bonding motifs in their crystal structures. Analysis of polyvinylpyrrolidone systems reveals that the mesomeric structure allows for hydrogen bonded C=O groups between pyrrolidone rings in the presence of moisture, as indicated by O–H stretching vibrations [8]. These interactions contribute to the hygroscopic nature and film-forming properties of pyrrolidone-based polymers [8].

The hydrogen bonding patterns in 2-pyrrolidinone systems exhibit temperature-dependent phase transitions. In hydrogen-bonded solid-state 2-pyridone crystals, two distinct phases (α and β) are observed, with hydrogen bonds in the high-temperature α phase estimated to be 40% stronger than those in the room-temperature β phase [9]. This phase transition involves a partial change from N⁺-H⋯O⁻ ionic hydrogen bonds in the α phase to neutral N-H⋯O hydrogen bonds in the β phase [9].

Pyrrolinone-based peptidomimetics exploit hydrogen bonding for conformational control. The 3,5-linked polypyrrolinone scaffold forms interstrand hydrogen bonds that stabilize both antiparallel and parallel β-sheet arrangements [10]. Trispyrrolinone derivatives demonstrate antiparallel packing through head-to-tail molecule stacking, while des-Boc analogs exhibit parallel β-sheet-like arrangements [10]. The intramolecular hydrogen bonding between adjacent pyrrolinone rings enforces extended β-strand conformations and enables rational design of turn structures through D,L-alternating stereochemistry [10].

Table 3: Hydrogen Bonding Characteristics in Pyrrolinone Systems

| Compound Class | Hydrogen Bond Types | Structural Impact | Solid State Features |

|---|---|---|---|

| Pyrrolidone derivatives | O-H⋯O, N-H⋯O, O-H⋯N | Stabilizes specific conformations | Centrosymmetric dimers |

| 2-Pyrrolidinone systems | N-H⋯O intermolecular | Forms dimeric structures | Antiparallel β-sheet arrangement |

| Pyrrole-based peptidomimetics | Intramolecular N-H⋯O stabilization | Controls backbone conformation | Extended β-strand conformations |

| N-Methyl-2-pyrrolidone complexes | Weak C-H⋯O interactions | Influences molecular packing | Chain-like assemblies |